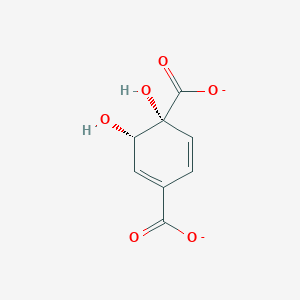
(3S,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylate is conjugate base of (3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid. It is a conjugate base of a (3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Betalains: Chemistry and Biochemistry
Betalains, vacuolar pigments in plants, involve a nitrogenous core structure, betalamic acid. Betalamic acid condenses with various compounds to form betacyanins and betaxanthins. Betalains serve as chemosystematic markers in plants and contribute to human health when consumed. Their synthesis involves tyrosine hydroxylation and DOPA cleavage, facilitated by tyrosinase and DOPA dioxygenase. Various factors can modulate betalain synthesis, offering potential for commercial pigment production (Khan & Giridhar, 2015).
[4 + 3] Cycloaddition Reactions
Cycloaddition reactions are pivotal in organic chemistry for creating cyclic structures, including seven-membered rings. These rings are important in natural products, and [4 + 3] cycloaddition offers a viable route for their synthesis. The process involves dienes and oxyallyl cations, providing access to functionalized seven-membered carbocycles. Recent efforts have focused on generating the reactive components and exploiting these reactions for synthetic utility (Rigby & Pigge, 1998).
Polyhydroxyalkanoates: Biosynthesis and Applications
Polyhydroxyalkanoates (PHAs) are biodegradable microbial polymers synthesized by bacteria from hydroxyalkanoic acids. These compounds serve as storage materials within bacterial cells and can be converted back to soluble components. PHAs have diverse applications due to their biodegradability, biocompatibility, and renewable nature. The high cost of PHAs compared to petroleum plastics is a major challenge for commercialization (Amara, 2010).
Eigenschaften
Produktname |
(3S,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1,4-dicarboxylate |
|---|---|
Molekularformel |
C8H6O6-2 |
Molekulargewicht |
198.13 g/mol |
IUPAC-Name |
(3S,4R)-3,4-dihydroxycyclohexa-1,5-diene-1,4-dicarboxylate |
InChI |
InChI=1S/C8H8O6/c9-5-3-4(6(10)11)1-2-8(5,14)7(12)13/h1-3,5,9,14H,(H,10,11)(H,12,13)/p-2/t5-,8+/m0/s1 |
InChI-Schlüssel |
UKFMEOHAOCKDOL-YLWLKBPMSA-L |
Isomerische SMILES |
C1=C[C@@]([C@H](C=C1C(=O)[O-])O)(C(=O)[O-])O |
Kanonische SMILES |
C1=CC(C(C=C1C(=O)[O-])O)(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-{[(1S,2R,3S)-1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl]amino}-2-({(2S)-2-[(4-morpholinylsulfonyl)amino]-3-phenylpropanoyl}amino)-3-oxopropanoate](/img/structure/B1240943.png)
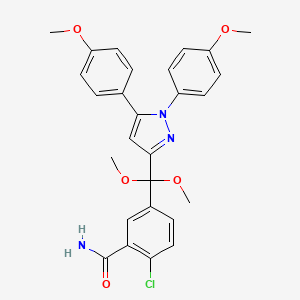


![N-[(3S,6S,9S,12R,15S,18E,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-(2-pentylphenyl)propanamide](/img/structure/B1240948.png)
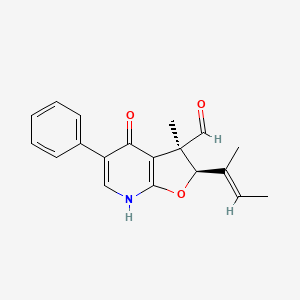
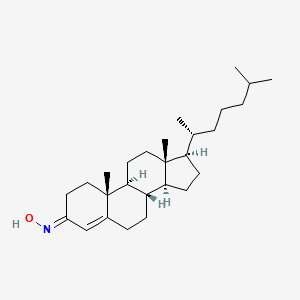
![[(1S,2R,3S,4S,6R,7R,8R,14S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B1240951.png)
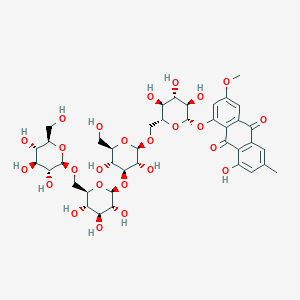
![6-methoxy-N-(4-methoxyphenyl)-5-methyl-3-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1240957.png)
![6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-YL)-4-hydroxy-3-phosphonooxyoxolan-2-YL]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid](/img/structure/B1240958.png)
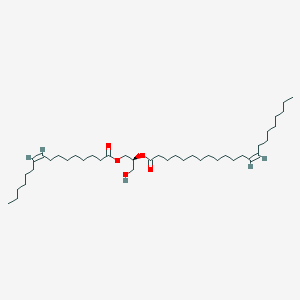
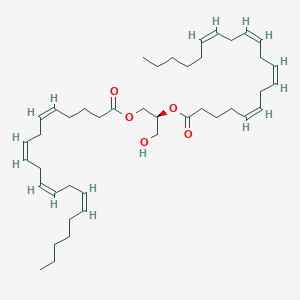
![1-S-[2-(4-hydroxy-1H-indol-3-yl)-N-(sulfooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1240964.png)